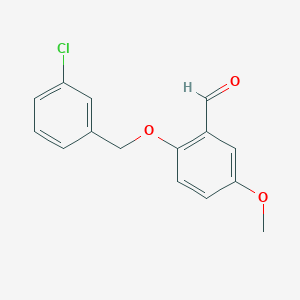
(2,2'-Bipyridyl) (2,2'-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is a coordination complex that features ruthenium as the central metal ion coordinated to two different bipyridine ligands. This compound is known for its applications in various fields, including photochemistry, electrochemistry, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale coordination reactions under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may yield lower oxidation state complexes.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including photoredox catalysis.
Biology: Employed in studies of electron transfer processes in biological systems.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of light-emitting devices and solar cells.
Mecanismo De Acción
The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate exerts its effects involves the coordination of the ruthenium center with the bipyridine ligands. This coordination facilitates electron transfer processes, making the compound effective in catalysis and photochemical applications. The molecular targets and pathways involved include the interaction with substrates in catalytic cycles and the absorption of light in photochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex with similar applications in photochemistry and electrochemistry.
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Used as a photosensitizer in dye-sensitized solar cells.
Uniqueness
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is unique due to the presence of the 2,2’-bis (4-tert-butylpyridine) ligand, which provides steric hindrance and enhances the stability of the complex. This makes it particularly useful in applications requiring robust and stable catalysts.
Propiedades
Fórmula molecular |
C34H36F12N10P2Ru |
|---|---|
Peso molecular |
975.7 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2F6P.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6H;;;/q;;;2*-1;+2 |
Clave InChI |
KTCXYCABKLXVJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)




